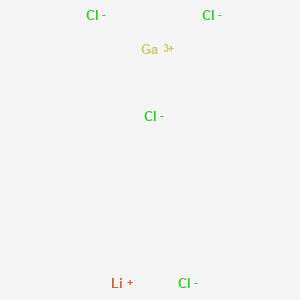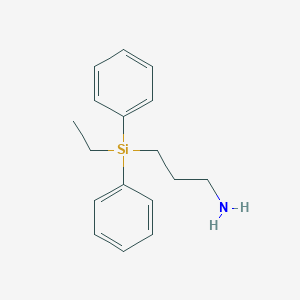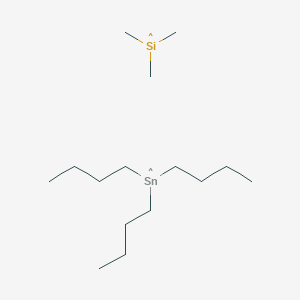
(Tributylstannyl)trimethylsilane
Übersicht
Beschreibung
(Tributylstannyl)trimethylsilane, also known as Tributyl(trimethylsilyl)stannane or (Trimethylsilyl)tributyltin, is a compound with the linear formula [CH3(CH2)3]3SnSi(CH3)3 . It has a molecular weight of 363.24 .
Synthesis Analysis
The synthesis of (Tributylstannyl)trimethylsilane can be achieved by treating freshly distilled tri-n-butylstannane with LDA followed by quenching with chlorotrimethylsilane .Molecular Structure Analysis
The molecular structure of (Tributylstannyl)trimethylsilane consists of a tin atom bonded to three butyl groups and a trimethylsilyl group .Physical And Chemical Properties Analysis
(Tributylstannyl)trimethylsilane is a colorless liquid with a boiling point of 88 °C (0.2 mmHg) . It has a density of 1.04 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
-
Semiconductor Industry
- Summary of Application : Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) .
- Results or Outcomes : The result is a high-quality dielectric or barrier layer that can improve the performance of semiconductor devices .
-
Coating Industry
-
Organic Synthesis
- Summary of Application : Trimethylsilyltributylstannane is used for the vicinal bis-functionalization of alkynes, dienes, allenes, activated olefins, 1,1-addition to isonitriles, for generation of metal-free aryl and vinyl anions, for generation of benzynes and quinonedimethanes .
- Methods of Application : The compound is mixed with the other reactants in a suitable solvent under controlled temperature conditions. The exact procedures can vary depending on the specific reaction .
- Results or Outcomes : The outcomes of reactions involving this compound can include the formation of new carbon-carbon bonds, the introduction of tin atoms into organic molecules, or the catalysis of other reactions .
-
Low-Pressure Chemical Vapor Deposition (LP-CVD)
- Summary of Application : Trimethylsilane has been used to deposit silicon carbide hard coatings via low-pressure chemical vapor deposition (LP-CVD) at relatively low temperatures under 1000 °C .
- Methods of Application : The compound is introduced into a low-pressure environment where it reacts to form a thin layer of silicon carbide on the surface of a substrate .
- Results or Outcomes : The result is a hard, wear-resistant silicon carbide coating that can be used to protect various surfaces .
-
Addition to Alkynes, Synthetic Applications of β-Trialkylsilylvinylstannanes, Addition to Isonitriles, Addition to Alkenes and 1,3-Dienes, Addition to Activated Double Bonds, Addition to Allenes
- Summary of Application : Trimethylsilyltributylstannane is used for the vicinal bis-functionalization of alkynes, dienes, allenes, activated olefins, 1,1-addition to isonitriles, for generation of metal-free aryl and vinyl anions, for generation of benzynes and quinonedimethanes .
- Methods of Application : The compound is mixed with the other reactants in a suitable solvent under controlled temperature conditions. The exact procedures can vary depending on the specific reaction .
- Results or Outcomes : The outcomes of reactions involving this compound can include the formation of new carbon-carbon bonds, the introduction of tin atoms into organic molecules, or the catalysis of other reactions .
Safety And Hazards
Safety data for (Tributylstannyl)trimethylsilane suggests that it should be handled with care. Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/3C4H9.C3H9Si.Sn/c3*1-3-4-2;1-4(2)3;/h3*1,3-4H2,2H3;1-3H3; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUUBYSIDDKUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)CCCC.C[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36SiSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tributylstannyltrimethylsilane | |
CAS RN |
17955-46-3 | |
| Record name | trimethyl(tributylstannyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propanol, 1-[(1-methylethyl)amino]-3-(phenylmethoxy)-](/img/structure/B96974.png)
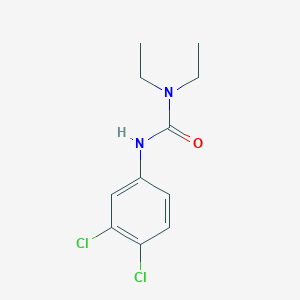
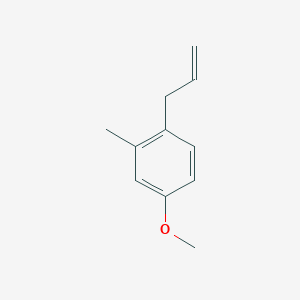


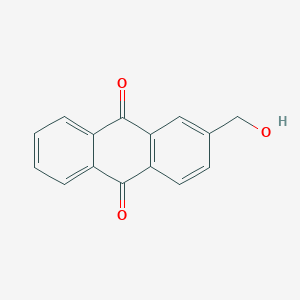
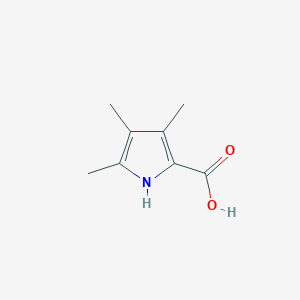
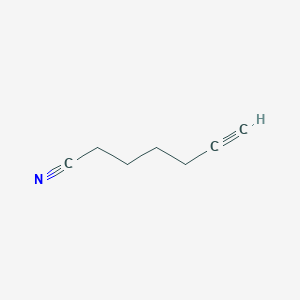
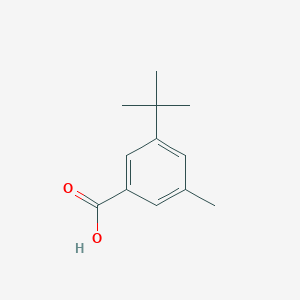

![5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B96991.png)
